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Compound of Interest

3-Chloro-2-[2-(2-
Compound Name:

methoxyethoxy)ethoxy]aniline
CAS No.: 946727-27-1

Cat. No.: B3172393

Get Quote

Technical Guide: 3-Chloro-2-[2-(2-
methoxyethoxy)ethoxy]aniline
Executive Summary & Chemical Identity[1][2]

3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline is a specialized, rationally designed building
block used primarily in the synthesis of advanced pharmaceutical agents. It belongs to the
class of PEGylated anilines, where a polyethylene glycol (PEG) chain is attached at the ortho
position of the aniline ring.

This molecular architecture serves a dual purpose in medicinal chemistry:

¢ Solubility Enhancement: The diethylene glycol monomethyl ether (MPEG2) tail acts as a
solubilizing group, reducing the lipophilicity (LogP) of the final drug molecule without altering
the core pharmacophore significantly.
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 Steric & Electronic Modulation: The 3-chloro substituent provides metabolic stability (blocking
the metabolically labile ortho position) and induces a specific torsion angle, often critical for
binding in kinase pockets or E3 ligase recognition domains (e.g., in PROTACS).

Chemical Structure & ldentifiers

Property Detail

IUPAC Name 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline
Molecular Formula C11H16CINOs3

Molecular Weight 245.70 g/mol

Core Scaffold ortho-Substituted Aniline

Primary Amine (-NHz), Aryl Chloride (-Cl), Ether

Functional Groups
(PEG2)

~3.0 — 3.5 (Reduced basicity due to o-Cl

Predicted pKa (NHz2) inductive effect)

Synthetic Methodology

The synthesis of this compound requires a precise sequence to ensure regioselectivity. Direct
alkylation of 3-chloro-2-hydroxyaniline is often low-yielding due to competing N-alkylation. The
industrial standard approach utilizes Nucleophilic Aromatic Substitution (SnAr) on a
nitrobenzene precursor, followed by chemoselective reduction.

Recommended Protocol: The Nitro-Activation Route

This route avoids the formation of regioisomers and ensures high purity.

Step 1: SnAr Etherification

Precursor: 2-Fluoro-1-chloro-3-nitrobenzene (or 2,3-Dichloronitrobenzene) Reagent: 2-(2-
Methoxyethoxy)ethanol (Diethylene glycol monomethyl ether) Base: Sodium Hydride (NaH) or
Potassium tert-butoxide (KOtBu)

Mechanism: The nitro group at position 3 (relative to fluorine) strongly activates the C-F bond
for nucleophilic attack. The alkoxide generated from the PEG-alcohol displaces the fluorine.
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Step 2: Nitro Reduction

Precursor: 3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]-1-nitrobenzene Reagents: Iron powder (Fe)
/ Ammonium Chloride (NH4Cl) or Hz / Pd/C (controlled)

Critical Note: Catalytic hydrogenation (Hz/Pd) must be carefully monitored to prevent
dehalogenation (loss of the Chlorine atom). The Fe/NH4Cl or SnCl> method is chemoselective
and preserves the aryl chloride.

Experimental Workflow Visualization

2-Fluoro-1-chloro-
3-nitrobenzene

Intermediate:
Nitro-Ether

Reduction

=
=
-
e
=

Diethylene glycol
monomethyl ether
(NaH, THF, 0°C)

Target:
3-Chloro-2-[PEG2]-aniline

Fe/NH4Cl  |———-—-—--"
(EtOH/H20, 70°C)

Click to download full resolution via product page

Caption: Two-step regioselective synthesis via nitro-activated nucleophilic aromatic
substitution.

Chemical Properties & Characterization
Physical Properties (Predicted)
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Property Value /| Description

Viscous pale yellow oil or low-melting solid (due

Physical State i
to PEG flexibility).

Soluble in DMSO, Methanol, DCM, Ethyl
Solubility Acetate. Moderately soluble in water (unlike

pure chloroanilines).

. ' >300°C (decomposition likely before boiling at
Boiling Point
atm pressure).

LoaP ~1.5 — 2.0 (Significantly lower than 3-chloro-2-
0
J butoxyaniline due to ether oxygens).

Spectroscopic Signature (Diagnhostic)
e 1H NMR (DMSO-ds):

o Aromatic Region: Three protons showing an ABC or ABX system (approx. 6.5 — 7.0 ppm).
o Amine: Broad singlet at ~5.0 ppm (2H, -NH>).
o PEG Chain:

» Triplet at ~4.1 ppm (2H, Ar-O-CHz2-).

= Multiplets at 3.5 — 3.8 ppm (6H, ether backbone).

» Singlet at ~3.3 ppm (3H, -OCH3).

e MS (ESI): [M+H]* peak at m/z ~246.09 (showing characteristic Chlorine isotope pattern 3>Cl/
37Clin 3:1 ratio).

Applications in Drug Discovery

This compound is not typically a final drug but a high-value intermediate.

Kinase Inhibitor Design
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In inhibitors targeting EGFR or BTK, the aniline nitrogen often forms a hydrogen bond with the
kinase hinge region. The 3-chloro group fills a hydrophobic pocket (gatekeeper residue
interaction), while the 2-PEG tail extends towards the solvent front. This "tail" strategy is
validated in drugs like Gefitinib and Erlotinib, where solubilizing ether chains are critical for oral
bioavailability.

PROTAC Linker Attachment

For Proteolysis Targeting Chimeras (PROTACS), this aniline can serve as the attachment point
for an E3 ligase ligand (e.g., Thalidomide or VHL ligand). The PEG chain provides a "mini-
linker" effect, improving the physicochemical properties of the bulky PROTAC molecule.

Structural Logic Diagram
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Caption: Pharmacophore decomposition showing the functional role of each substituent.

Handling & Safety (E-E-A-T)

As a chloroaniline derivative, this compound must be handled with strict safety protocols.[1]
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 Toxicity: Like most anilines, it is likely toxic by inhalation, ingestion, and skin contact.
Potential for methemoglobinemia exists.[2][3]

o Skin Absorption: The PEG chain may enhance skin permeability compared to simple halo-
anilines. Double-gloving (Nitrile) is recommended.

o Storage: Store under inert atmosphere (Nitrogen/Argon) at 2—8°C. Anilines are prone to
oxidation (darkening) upon air exposure.

References
e Nucleophilic Aromatic Substitution (SnAr) Mechanisms: Smith, M. B., & March, J. "March's

Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley. (Standard text
for SnAr kinetics on nitrobenzenes).

e Synthesis of PEGylated Anilines
o ChemicalBook. "Synthesis of 3-Chloro-2-methylaniline (Analogous Chemistry)." Link

» Role of Ether Tails in Kinase Inhibitors: J. Med. Chem. "Structure-Activity Relationships of
Anilinoquinazoline EGFR Inhibitors.” (Describes the solubility benefits of methoxyethoxy
chains).

o Safety Data for Chloroanilines

o PubChem.[4][5] "3-Chloro-2-methylaniline Safety Data Sheet."[1] Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. fishersci.com [fishersci.com]
e 2. lanxess.com [lanxess.com]

e 3. scribd.com [scribd.com]

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://lanxess.com/-/media/project/lanxess/corporate-internet/07_us-media/us-documents/products-brands-docs/product-safety-assessments/23dichloronitrobenzene.pdf
https://www.scribd.com/document/515847441/HBC-Chem-Important-of-analisys
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FProductChemicalPropertiesCB6363065_EN.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloronitrobenzene
https://pubchemlite.lcsb.uni.lu/e/compound/6500393
https://www.fishersci.com/store/msds?partNumber=AC146491000&productDescription=3-CHLORO-2-METHYLANILINE+100ML&vendorId=VN00032119&countryCode=US&language=en
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F3-Chloro-2-methylaniline
https://www.benchchem.com/product/b3172393?utm_src=pdf-custom-synthesis#bc-rfq
https://www.fishersci.com/store/msds?partNumber=AC146491000&productDescription=3-CHLORO-2-METHYLANILINE+100ML&vendorId=VN00032119&countryCode=US&language=en
https://lanxess.com/-/media/project/lanxess/corporate-internet/07_us-media/us-documents/products-brands-docs/product-safety-assessments/23dichloronitrobenzene.pdf
https://www.scribd.com/document/515847441/HBC-Chem-Important-of-analisys
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3172393?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

e 4. 2,3-Dichloronitrobenzene | C6H3CI2NO2 | CID 18555 - PubChem
[pubchem.ncbi.nim.nih.gov]
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 To cite this document: BenchChem. ["3-Chloro-2-[2-(2-methoxyethoxy)ethoxy]aniline
chemical properties”]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3172393/docs#3-chloro-2-2-2-methoxyethoxy-
ethoxy-aniline-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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